4-fluoro-3-methyl-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide
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Overview
Description
4-fluoro-3-methyl-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide is a complex organic compound featuring a combination of fluorine, methyl, thiophene, tetrahydropyran, and benzenesulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-3-methyl-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide typically involves multiple steps:
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Formation of the Thiophene Derivative: : The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
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Synthesis of the Tetrahydropyran Ring: : This can be achieved via the cyclization of appropriate precursors under acidic or basic conditions.
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Coupling Reactions: : The thiophene and tetrahydropyran derivatives are then coupled with a benzenesulfonamide precursor. This step often involves the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the sulfonamide bond.
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Introduction of Fluorine and Methyl Groups: : Fluorination can be performed using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI), while methylation typically involves the use of methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide.
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Reduction: : Reduction reactions can target the sulfonamide group, converting it to an amine under conditions such as catalytic hydrogenation.
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Substitution: : The fluorine atom can be substituted by nucleophiles in reactions facilitated by bases like potassium carbonate or cesium carbonate.
Common Reagents and Conditions
Oxidation: mCPBA, hydrogen peroxide, or other peroxides.
Reduction: Hydrogen gas with a palladium catalyst, or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols, in the presence of bases like K2CO3 or Cs2CO3.
Major Products
Oxidation: Sulfoxides or sulfones, depending on the extent of oxidation.
Reduction: Amines or partially reduced sulfonamides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for more complex molecules, particularly in the synthesis of heterocyclic compounds and pharmaceuticals.
Biology
Biologically, it may be investigated for its potential as an enzyme inhibitor or receptor modulator, given the presence of the sulfonamide group, which is known to interact with biological targets.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities, due to the bioactive nature of its functional groups.
Industry
Industrially, it might be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs), leveraging the electronic properties of the thiophene and fluorine groups.
Mechanism of Action
The mechanism by which 4-fluoro-3-methyl-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide exerts its effects would depend on its specific application. In a biological context, it could act by binding to specific enzymes or receptors, inhibiting their activity or modulating their function. The sulfonamide group is known to mimic the structure of natural substrates, allowing it to interfere with enzyme activity.
Comparison with Similar Compounds
Similar Compounds
4-fluoro-3-methylbenzenesulfonamide: Lacks the thiophene and tetrahydropyran groups, making it less complex and potentially less bioactive.
N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide: Similar but without the fluorine and methyl groups, which may affect its reactivity and biological activity.
Uniqueness
The unique combination of fluorine, methyl, thiophene, tetrahydropyran, and benzenesulfonamide groups in 4-fluoro-3-methyl-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide provides it with distinct chemical and biological properties, potentially making it more versatile and effective in various applications compared to its simpler analogs.
Properties
IUPAC Name |
4-fluoro-3-methyl-N-[(4-thiophen-3-yloxan-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO3S2/c1-13-10-15(2-3-16(13)18)24(20,21)19-12-17(5-7-22-8-6-17)14-4-9-23-11-14/h2-4,9-11,19H,5-8,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQJYQCUMRAVQOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC2(CCOCC2)C3=CSC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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